1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features a difluoromethyl group and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the difluoromethyl group can significantly alter the chemical and biological properties of the molecule, making it a valuable target for research and development.
Preparation Methods
One common method for introducing the difluoromethyl group is through the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The pyrazole ring can be synthesized via the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Cross-coupling: The compound can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be incorporated into the design of new herbicides, fungicides, and insecticides due to its potential biological activity.
Material Science: The compound’s unique chemical properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to mimic the behavior of these functional groups in biological systems . This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other difluoromethylated pyrazoles and pyrazole carboxamides. These compounds share the core pyrazole structure but differ in the substituents attached to the ring. Examples include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides.
Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives: These compounds have been developed for their fungicidal activity.
The uniqueness of 1-(DIFLUOROMETHYL)-N~5~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~5~-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15F2N5O |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15F2N5O/c1-3-18-9(4-6-15-18)8-17(2)11(20)10-5-7-16-19(10)12(13)14/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
PQXMTFSWUGEPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC=NN2C(F)F |
Origin of Product |
United States |
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